N-Butyl-N-ethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

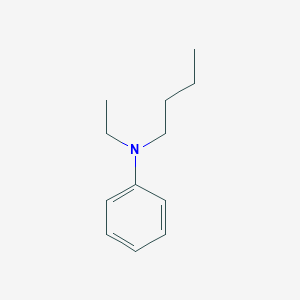

Structure

3D Structure

Properties

CAS No. |

13206-64-9 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-N-ethylaniline |

InChI |

InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |

InChI Key |

DDKZXSNRYKHKQK-UHFFFAOYSA-N |

SMILES |

CCCCN(CC)C1=CC=CC=C1 |

Canonical SMILES |

CCCCN(CC)C1=CC=CC=C1 |

Synonyms |

N-Butyl-N-ethylaniline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Butyl-N-ethylaniline

This technical guide provides a comprehensive overview of N-Butyl-N-ethylaniline, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, and drug development.

Chemical Identity and Structure

This compound is a tertiary aromatic amine. Its core structure consists of an aniline (B41778) molecule where the amino group is substituted with both a butyl and an ethyl group.

IUPAC Name: this compound[1]

CAS Number: 13206-64-9[1]

Molecular Formula: C₁₂H₁₉N[1]

Structure:

-

SMILES: CCCCN(CC)C1=CC=CC=C1[1]

-

InChI: InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 177.29 g/mol | [1][2] |

| Exact Mass | 177.151749610 Da | [3] |

| Boiling Point | 88 - 91 °C at 5 mmHg | [4] |

| Density | Not available (N-Ethylaniline: 0.963 g/mL at 25 °C) | [5] |

| Refractive Index | Not available (N-Ethylaniline: 1.554 at 20 °C) | [5] |

| logP | 3.313 | [3] |

| Polar Surface Area | 3.24 Ų | [3] |

| ¹³C NMR | Spectral data available | PubChem CID 9989790 |

| IR Spectrum | Spectral data available | PubChem CID 9989790 |

| Mass Spectrum (GC-MS) | Spectral data available | PubChem CID 9989790 |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from N-ethylaniline and n-butanol.

Reaction:

N-Ethylaniline + n-Butanol → this compound + H₂O

Materials:

-

N-ethylaniline (182 parts)

-

n-Butanol (150 parts)

-

Triphenyl phosphite (B83602) (10 parts)

-

Stirred autoclave

Procedure: [4]

-

Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

-

Heat the mixture at 230 °C for 20 hours.

-

After the reaction is complete, cool the autoclave and release the pressure.

-

Distill the reaction mixture to remove the water of reaction, any unreacted N-ethylaniline, and excess n-butanol.

-

The product, this compound, is then distilled under reduced pressure, collecting the fraction at 88 - 91 °C / 5 mmHg.

Yield: Approximately 69% of the theoretical yield.[4]

Representative Electrophilic Aromatic Substitution: Nitration

This compound is expected to undergo electrophilic aromatic substitution reactions, such as nitration, primarily at the ortho and para positions of the benzene (B151609) ring due to the activating and directing effects of the N-alkylamino group.[2] The following is a representative protocol for the nitration of an N-alkylaniline, which can be adapted for this compound. Direct nitration of anilines can lead to oxidation and side products; therefore, milder nitrating agents are often preferred.[6][7]

Materials:

-

N-alkylaniline (e.g., this compound)

-

tert-Butyl nitrite (B80452) (TBN)

-

Acetonitrile (B52724) (solvent)

Procedure (based on the nitration of N-alkylanilines with TBN):

-

In a round-bottom flask, dissolve the N-alkylaniline (1.0 mmol) in acetonitrile (8 mL).

-

Add tert-butyl nitrite (4.0 equivalents) to the solution.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Note: This is a general procedure for the nitration of N-alkylanilines and may require optimization for this compound.

Analytical Methods

The following is a representative HPLC method for the analysis of N-alkylanilines, which can be adapted for the quantification of this compound.[8][9][10]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 85:15 v/v). The addition of 0.1% trifluoroacetic acid (TFA) may improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile and filtered through a 0.22 µm syringe filter before injection.

A representative GC method for the analysis of N-alkylanilines is outlined below.[11][12]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 150 °C (hold for 1 minute), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Detector Temperature: 300 °C (for FID).

-

Sample Preparation: Samples can be dissolved in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[2] The reactivity of this compound is characteristic of a tertiary aromatic amine, with the key reaction types being:

-

Electrophilic Aromatic Substitution: The electron-donating N-alkylamino group strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions. Common reactions include halogenation (e.g., bromination) and nitration.[2]

-

Oxidation: The amino group can be susceptible to oxidation, which is a consideration in reaction design.

Logical Workflow: Synthesis of a Dye Precursor

As a synthetic intermediate, this compound is not involved in natural biological signaling pathways. However, its role in chemical synthesis can be represented as a logical workflow. The following diagram illustrates a hypothetical workflow for the synthesis of a para-nitro substituted derivative, which could serve as a precursor for azo dyes.

Caption: A logical workflow for the synthesis of a dye precursor from this compound.

Reaction Mechanism: Electrophilic Nitration

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile (the nitronium ion, NO₂⁺), followed by the attack of the electron-rich aromatic ring and subsequent restoration of aromaticity.

Caption: The mechanism of electrophilic nitration of an aromatic amine like this compound.

References

- 1. This compound | C12H19N | CID 9989790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (13206-64-9) for sale [vulcanchem.com]

- 3. This compound, CasNo.13206-64-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. borsodchem.cz [borsodchem.cz]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. epa.gov [epa.gov]

An In-Depth Technical Guide to N-Butyl-N-ethylaniline (CAS 13206-64-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl-N-ethylaniline (CAS 13206-64-9), a versatile aromatic amine intermediate. The document details its chemical and physical properties, synthesis protocols, known applications, and safety information. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams of a proposed metabolic pathway and a synthetic workflow are also provided to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound classified as a tertiary aromatic amine.[1] Its structure features a benzene (B151609) ring bonded to a nitrogen atom substituted with both a butyl and an ethyl group.[1] This substitution pattern influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 13206-64-9 | [2] |

| Molecular Formula | C₁₂H₁₉N | [2] |

| Molecular Weight | 177.29 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-ethyl-N-butylaniline, Phenylbutylethylamine, N-Aethyl-N-butyl-anilin | [3] |

| Canonical SMILES | CCCCN(CC)C1=CC=CC=C1 | [1] |

| InChI Key | DDKZXSNRYKHKQK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 88-91 °C at 5 mmHg | [4] |

| PSA (Polar Surface Area) | 3.24 Ų | [3] |

| LogP | 3.313 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Complexity | 116 | [2] |

| Exact Mass | 177.151749610 Da | [1] |

Table 3: Spectroscopic Data Availability

| Spectroscopic Technique | Availability | Source |

| ¹³C NMR | Spectral data available | [1][4] |

| GC-MS | Mass spectrometry data available | [1][4] |

| IR | Vapor phase IR spectra available | [1][4] |

Synthesis and Reactivity

This compound is primarily synthesized through the N-alkylation of aniline (B41778) or its derivatives. Various methods have been developed, including reactions with alcohols in the presence of catalysts.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-ethylaniline with n-butanol.

Materials and Equipment:

-

N-ethylaniline (182 parts)

-

n-butanol (150 parts)

-

Triphenyl phosphite (B83602) (10 parts)

-

Stirred autoclave

-

Distillation apparatus

Procedure:

-

Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

-

Heat the mixture at 230 °C for 20 hours.

-

After the reaction period, cool the autoclave and release the pressure.

-

Distill off the water formed during the reaction, any unreacted N-ethylaniline, and the excess n-butanol.

-

The final product, this compound, is then distilled at a boiling point of 88-91 °C under a pressure of 5 mm Hg.

This procedure is reported to yield approximately 183 parts of this compound, which corresponds to a 69% yield based on the theory.

Reactivity

As a tertiary aromatic amine, this compound exhibits characteristic reactivity.[5] The electron-donating nature of the N-alkyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the ortho and para positions.[5]

Furthermore, this compound can serve as a precursor for the synthesis of various derivatives through reactions such as halogenation.[5] For instance, it can be brominated to form compounds like 2-Bromo-N-butyl-N-ethylaniline or 4-bromo-N-butyl-N-ethylaniline.[5]

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

This compound is primarily utilized as an intermediate in the synthesis of a variety of chemical products.

-

Dye Manufacturing: It serves as a precursor in the production of dyes.[5]

-

Pharmaceuticals: The compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5]

-

Agrochemicals: It is also employed in the formulation of pesticides.[5]

The derivatives of this compound, particularly halogenated forms, are valuable in organic synthesis for creating more complex molecules within these industries.[5]

Biological Activity and Metabolism

Based on these findings, a proposed metabolic pathway for this compound would likely involve similar enzymatic processes, primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Proposed metabolic pathway of this compound.

Safety and Handling

Detailed toxicological data specifically for this compound is not widely available. However, information for the closely related compound, N-butylaniline, indicates that it can cause skin irritation. General precautionary measures for handling aromatic amines should be followed.

General Safety Recommendations:

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mists, vapors, or spray.

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

In case of inhalation, move the person to fresh air.

-

In case of skin contact, wash with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

If swallowed, rinse mouth and seek medical attention.

Store in a well-ventilated place and keep the container tightly closed. It is important to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C12H19N | CID 9989790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, CasNo.13206-64-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. This compound | 13206-64-9 | Benchchem [benchchem.com]

- 5. This compound (13206-64-9) for sale [vulcanchem.com]

An In-Depth Technical Guide to N-Butyl-N-ethylaniline (C12H19N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-ethylaniline is a tertiary aromatic amine with the molecular formula C12H19N.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While specific biological activities of this compound are not extensively documented, this paper also explores the broader context of N-alkylanilines, which exhibit a range of biological effects, including antimicrobial and antioxidant properties, suggesting potential avenues for future research.[2] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their work with this compound.

Introduction

This compound is an organic compound characterized by a benzene (B151609) ring bonded to a nitrogen atom substituted with both a butyl and an ethyl group.[1] As a member of the N-alkylaniline class of compounds, its properties are influenced by the nature of these alkyl substituents, which can affect basicity, nucleophilicity, and solubility.[3] N-alkylanilines are foundational building blocks in the chemical industry, serving as crucial intermediates in the production of a wide range of commercially important molecules.[4] Their utility spans from the synthesis of vibrant dyes and pigments to the formulation of robust polymers and the development of novel therapeutic agents.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 13206-64-9 | [1] |

| Molecular Formula | C12H19N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| Exact Mass | 177.151749610 Da | [6] |

| Physical State | Liquid | [7] |

| Appearance | Yellow-orange | [7] |

| Boiling Point | 88-91 °C at 5 mmHg | [8] |

| Specific Gravity | 0.930 | [7] |

| XLogP3 | 4.2 | [6] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 1 | [9] |

| Rotatable Bond Count | 5 | [9] |

Spectroscopic Data

| Technique | Data Available | Reference |

| ¹³C NMR | Spectrum available | [6][10] |

| Mass Spectrometry (GC-MS) | Spectrum available | [6][10] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum available | [6][10] |

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through various methods, with a common approach being the N-alkylation of an aniline (B41778) derivative.

Experimental Protocol: Synthesis of N-ethyl-N-butyl-aniline

This protocol is adapted from a known synthetic method.

-

Materials:

-

N-ethylaniline (182 parts)

-

n-butanol (150 parts)

-

Triphenyl phosphite (B83602) (10 parts)

-

Stirred autoclave

-

-

Procedure:

-

Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

-

Heat the mixture to 230°C for 20 hours.

-

After the reaction period, allow the autoclave to cool and depressurize.

-

Distill off the water formed during the reaction, along with any unreacted N-ethylaniline and excess n-butanol.

-

The product, N-ethyl-N-butyl-aniline, is then distilled at a boiling point of 88-91°C under a pressure of 5 mm Hg.

-

-

Yield: This method reports a yield of 69% of the theoretical maximum.

Chemical Reactivity

This compound exhibits reactivity typical of aromatic amines. The lone pair of electrons on the nitrogen atom activates the benzene ring, making it susceptible to electrophilic substitution reactions, primarily at the ortho and para positions.[1]

Applications and Biological Context

Industrial Applications

Derivatives of this compound are valuable intermediates in several industries:

-

Dyes and Pigments: Used in the manufacturing of various colorants for textiles and other materials.[1]

-

Pharmaceuticals: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: Employed in the formulation of pesticides.[1]

The following diagram illustrates the general workflow from the synthesis of N-alkylanilines to their diverse applications.

Caption: General workflow from synthesis to application of N-alkylanilines.

The logical relationship of the applications of this compound derivatives is depicted in the diagram below.

Caption: Applications of this compound derivatives.

Biological Activity of N-Alkylanilines

While specific data on the biological activity of this compound is limited, the broader class of N-alkylanilines has been investigated for various biological effects.

-

Antimicrobial Activity: N-alkylaniline derivatives have shown notable activity against a range of bacterial and fungal pathogens.[2] The effectiveness of these compounds is often influenced by the length of the alkyl chain.[2]

-

Antioxidant Activity: There is growing interest in the antioxidant potential of N-alkylaniline derivatives.[2] These compounds may function as radical scavengers, which could have implications for mitigating oxidative stress-related conditions.[2]

The exploration of these activities in this compound and its derivatives could be a promising area for future research in drug development.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye, pharmaceutical, and agrochemical industries. Its synthesis is well-described, and its chemical properties are characteristic of a tertiary aromatic amine. While its specific biological profile remains largely unexplored, the known antimicrobial and antioxidant activities of the broader N-alkylaniline class suggest that this compound and its derivatives may hold potential for future drug discovery and development efforts. This guide provides a foundational resource for researchers and professionals working with this versatile compound.

References

- 1. This compound (13206-64-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 13206-64-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 6. This compound | C12H19N | CID 9989790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. n-Butyl-N-methylaniline | C11H17N | CID 577473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to Tertiary N-Alkylanilines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary N-alkylanilines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to an aromatic ring and two alkyl groups. This structural motif is a cornerstone in a multitude of scientific disciplines, finding extensive applications in medicinal chemistry, materials science, and as versatile synthetic intermediates. Their unique electronic and physical properties, stemming from the interplay between the aromatic ring and the nitrogen's lone pair of electrons, make them indispensable building blocks in the design of functional molecules. This in-depth technical guide provides a comprehensive survey of the synthesis, properties, and applications of tertiary N-alkylanilines, with a focus on detailed experimental methodologies and quantitative data to support researchers in their scientific endeavors.

Synthesis of Tertiary N-Alkylanilines

The synthesis of tertiary N-alkylanilines can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, and scalability.

N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

A prominent and atom-economical method for the synthesis of N-alkylanilines is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[1] This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the primary byproduct.[1] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the aniline (B41778) to form an imine. The subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen, yields the N-alkylated aniline.[1]

A variety of transition metal catalysts based on nickel, ruthenium, manganese, and iridium have been developed for this transformation.[1][2]

Experimental Protocol: Nickel-Catalyzed N-Alkylation of Aniline with Benzyl (B1604629) Alcohol [3]

A detailed experimental protocol for the nickel-catalyzed N-alkylation of aniline with benzyl alcohol is as follows:

-

To an oven-dried Schlenk tube under a nitrogen atmosphere, add NiBr2 (0.025 mmol), 1,10-phenanthroline (B135089) (0.05 mmol), and t-BuOK (0.25 mmol).[3]

-

Add aniline (0.25 mmol) and benzyl alcohol (1.0 mmol) to the tube.[3]

-

Add toluene (B28343) (2.0 mL) as the solvent.[3]

-

The reaction mixture is then heated at 130 °C for 48 hours.[3]

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography.

Quantitative Data: Nickel-Catalyzed N-Alkylation of Anilines with Benzyl Alcohols

| Entry | Aniline Derivative | Benzyl Alcohol Derivative | Yield (%) | Reference |

| 1 | Aniline | Benzyl alcohol | 99 | [3] |

| 2 | 4-Methoxyaniline | Benzyl alcohol | 88 | [4] |

| 3 | 4-Methylaniline | Benzyl alcohol | 85 | [4] |

| 4 | 4-Fluoroaniline | Benzyl alcohol | 75 | [4] |

| 5 | Aniline | 4-Methoxybenzyl alcohol | 96 | [4] |

| 6 | Aniline | 4-Chlorobenzyl alcohol | 82 | [4] |

Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of tertiary amines.[5] The reaction proceeds in a one-pot fashion by treating a secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] An iminium ion intermediate is formed in situ and is subsequently reduced to the tertiary amine.[6]

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their mildness and selectivity.[5][6]

Experimental Protocol: Reductive Amination of N-Methylaniline with a Ketone [7]

The following is a general procedure for the direct reductive amination of a ketone with N-methylaniline:

-

In a reaction vessel, dissolve the ketone (0.2 mmol) and N-methylaniline (0.24 mmol) in dichloromethane (B109758) (1.0 mL).[7]

-

Add tetramethylethylenediamine (TMEDA) (0.2 mmol) to the solution and stir at room temperature for 30 minutes.[7]

-

Add trichlorosilane (B8805176) (0.4 mmol) and continue stirring for 36 hours.[7]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.[7]

-

The combined organic layers are washed with water, dried over MgSO₄, and concentrated under vacuum to afford the crude product, which is then purified by column chromatography.[7]

Quantitative Data: Reductive Amination of Aldehydes with Anilines

| Entry | Aniline Derivative | Aldehyde | Reducing Agent | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | NaBH₄ | 98 | [8] |

| 2 | 4-Nitroaniline | Benzaldehyde | NaBH₄ | 95 | [8] |

| 3 | 4-Chloroaniline | 4-Chlorobenzaldehyde | NaBH₄ | 97 | [8] |

| 4 | 2-Methylaniline | Benzaldehyde | NaBH₄ | 96 | [8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method allows for the coupling of an amine with an aryl halide or triflate and is particularly useful for the synthesis of sterically hindered or electronically diverse tertiary N-alkylanilines.[9] The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand.[9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflates with Dimethylamine (B145610) [11]

A representative protocol for the Buchwald-Hartwig amination is as follows:

-

In a glovebox, a reaction vessel is charged with Pd₂(dba)₃, XPhos ligand, and K₃PO₄.[11]

-

The aryl triflate and a solution of dimethylamine are added, followed by the solvent (e.g., tetrahydrofuran).[11]

-

The reaction mixture is heated at 80 °C until the starting material is consumed (monitored by TLC or GC-MS).[11]

-

After cooling to room temperature, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines

| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |

| 1 | Bromobenzene | Diphenylamine | XPhos | 96 | [12] |

| 2 | Bromobenzene | Carbazole | TrixiePhos | >99 | [12] |

| 3 | 4-Bromotoluene | Phenoxazine | XPhos | >99 | [12] |

| 4 | 4-Chlorobenzonitrile | Phenothiazine | DavePhos | 99 | [12] |

N-Alkylation with Alkyl Halides

The direct alkylation of anilines with alkyl halides is a classical method for the synthesis of N-alkylanilines. This Sɴ2 reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, this method can suffer from over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[5]

Experimental Protocol: Synthesis of N,N-Diallylaniline [13]

-

In a reaction vessel, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol (B145695) or water.[13]

-

Add an alkali, such as potassium carbonate or triethylamine (B128534) (3-6 equivalents).[13]

-

To this mixture, add allyl halide (2-3.6 equivalents) and stir the reaction at a temperature between 20-70 °C until completion.[13]

-

After the reaction is complete, the mixture is extracted with an organic solvent.[13]

-

The organic extract is then dried, concentrated, and the product is purified by column chromatography.[13]

Visible-Light-Induced N-Alkylation

In recent years, visible-light-mediated methods have emerged as a green and mild alternative for N-alkylation reactions. These methods often proceed without the need for metal catalysts or harsh reagents.[14]

Experimental Protocol: Visible-Light-Induced N-Alkylation of Aniline [15]

A general experimental procedure for this method is as follows:

-

A reaction flask is charged with the aromatic amine (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and NH₄Br (20 mol%).[15]

-

Hexane (2 mL) is added as the solvent, and the flask is equipped with a nitrogen balloon.[15]

-

The mixture is irradiated with a 50 W 420 nm LED at room temperature for 12 hours.[15]

-

After the reaction is complete, the solvent is removed under vacuum, and the residue is purified by silica (B1680970) gel column chromatography.[15]

Quantitative Data: Visible-Light-Induced N-Alkylation of Anilines

| Entry | Aniline Derivative | Yield (%) | Reference |

| 1 | Aniline | 94 | [16] |

| 2 | 4-Methoxyaniline | 92 | [16] |

| 3 | 4-Chloroaniline | 85 | [16] |

| 4 | N-Methylaniline | 45 | [16] |

Physical Properties of Tertiary N-Alkylanilines

The physical properties of tertiary N-alkylanilines are influenced by their molecular weight, the nature of the alkyl and aryl substituents, and intermolecular forces.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 1.5-2.5 | 193-194 | 0.956 |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 |

Data sourced from[5][7][10][17][18][19][20][21]

Lower aliphatic amines are typically gases or low-boiling liquids with a characteristic fishy odor. As the molecular weight increases, they become liquids and then solids.[22] Tertiary amines have lower boiling points than primary and secondary amines of similar molecular weight because they cannot engage in intermolecular hydrogen bonding.[22] Their boiling points are comparable to those of alkanes and ethers with similar molecular masses.[14] Lower molecular weight amines are soluble in water due to hydrogen bonding with water molecules, but solubility decreases with increasing size of the hydrophobic alkyl groups.[22] Amines are generally soluble in organic solvents like alcohol, benzene, and ether.[22]

Applications of Tertiary N-Alkylanilines

Medicinal Chemistry

The tertiary N-alkylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to participate in crucial biological interactions and its synthetic tractability make it a valuable component in drug design.

Tyrosine Kinase Inhibitors: Many successful anticancer drugs are tyrosine kinase inhibitors (TKIs) that feature a tertiary N-alkylaniline moiety. These drugs target the dysregulated signaling pathways that drive tumor growth and proliferation.[23] Two of the most critical signaling pathways in cancer are the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is central to regulating the cell cycle, and its overactivation is common in many cancers, leading to increased proliferation and reduced apoptosis.[24]

-

RAF/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to transcription factors that control gene expression and prevent apoptosis.[11] Aberrant activation of this pathway is a hallmark of many human cancers.[11]

Mechanism of Action of Tertiary Amine-Containing Drugs: In depressed individuals, some tricyclic antidepressants (TCAs) containing a tertiary amine, like imipramine, act as potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake.[25] They also block histamine (B1213489) H₁, α₁-adrenergic, and muscarinic receptors, which contributes to some of their side effects.[25]

Materials Science: Organic Electronics

Tertiary N-alkylanilines are increasingly being utilized in the field of organic electronics, particularly as n-type dopants for solution-processable organic semiconductors.[26] N-type doping is crucial for improving the performance of organic electronic devices such as organic light-emitting diodes (OLEDs).[26]

Mechanism of N-type Doping in OLEDs: In OLEDs, a series of organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into these layers, and their recombination leads to the emission of light.[27] Tertiary amines can act as effective n-dopants by donating electrons to the electron-transporting material. This increases the electron conductivity of that layer, leading to a more balanced charge injection and recombination, which enhances the efficiency and lifetime of the OLED.[26][28] The formation of tethered tertiary amine moieties during thin-film processing has been shown to be a powerful and general strategy for generating free electron carriers in the solid state.[26]

Visualizations

Experimental and Logical Workflows

Signaling Pathways

Conclusion

Tertiary N-alkylanilines represent a versatile and highly valuable class of molecules with broad-ranging applications. The synthetic methodologies for their preparation have evolved significantly, offering chemists a diverse toolkit to access these compounds with high efficiency and selectivity. The continued development of novel catalytic systems and reaction conditions is expected to further expand the synthetic utility of these methods. In medicinal chemistry, the tertiary N-alkylaniline moiety remains a key structural element in the design of new therapeutic agents, particularly in the area of oncology. Furthermore, their emerging role in materials science, especially in organic electronics, highlights their potential for the development of next-generation technologies. This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical knowledge to effectively utilize tertiary N-alkylanilines in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. xcchemico.com [xcchemico.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]

- 14. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]

- 17. innospk.com [innospk.com]

- 18. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-N-Dimethylaniline, 98% 121-69-7 India [ottokemi.com]

- 20. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]

- 21. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. research.rug.nl [research.rug.nl]

- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 25. scispace.com [scispace.com]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Preliminary Reactivity Studies of N-Butyl-N-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary reactivity studies on N-Butyl-N-ethylaniline. The document details characteristic reactions of this N,N-dialkylated aromatic amine, including electrophilic substitution (nitration and halogenation) and oxidation. Due to the limited availability of direct experimental data for this compound, this guide leverages established reactivity patterns and detailed experimental protocols from closely related analogs, such as N,N-diethylaniline and other N-alkylanilines, to provide a predictive framework for its chemical behavior. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₁₂H₁₉N) is a tertiary aromatic amine with a molecular weight of 177.29 g/mol . Its chemical reactivity is primarily governed by the electron-donating nature of the N-butyl-N-ethylamino group, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The nitrogen atom also presents a site for oxidation. This guide explores the fundamental reactivity of this compound, providing insights into its behavior in key organic transformations.

Electrophilic Aromatic Substitution

The lone pair of electrons on the nitrogen atom of this compound is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes the molecule highly susceptible to electrophilic attack at these sites.

Nitration

The nitration of N-alkylanilines can be complex due to the strong oxidizing nature of traditional nitrating agents (a mixture of nitric acid and sulfuric acid), which can lead to degradation of the starting material. A milder and more selective method involves the use of tert-butyl nitrite (B80452) (TBN), which has been shown to be effective for the regioselective nitration of various N-alkylanilines. This method typically proceeds through an initial N-nitrosation followed by ring nitration to yield N-nitroso N-alkyl nitroanilines in excellent yields.[1][2]

Table 1: Representative Quantitative Data for Nitration of N-Alkylanilines with tert-Butyl Nitrite [1]

| Substrate (Analog) | Product | Yield (%) |

| N-Methylaniline | N-Methyl-N-nitroso-4-nitroaniline | 92 |

| N-Ethylaniline | N-Ethyl-N-nitroso-4-nitroaniline | 94 |

| N-Propylaniline | N-Propyl-N-nitroso-4-nitroaniline | 91 |

| N-Butylaniline | N-Butyl-N-nitroso-4-nitroaniline | 90 |

Note: Data presented for analogous N-alkylanilines to predict the reactivity of this compound.

Experimental Protocol: Regioselective Nitration of N-Alkylanilines using tert-Butyl Nitrite [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-alkylaniline (1.0 mmol) in acetonitrile (B52724) (5 mL).

-

Reagent Addition: Add tert-butyl nitrite (TBN) (3.0 mmol, 3.0 equiv.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to obtain the corresponding N-nitroso N-alkyl nitroaniline.

Nitration pathway of this compound with tert-Butyl Nitrite.

Halogenation

This compound is expected to undergo facile halogenation, primarily at the para position due to steric hindrance from the N-alkyl groups at the ortho positions. Bromination can be effectively carried out using molecular bromine in a suitable solvent like acetic acid or by employing N-bromosuccinimide (NBS) for a milder reaction. For N,N-diethylaniline, a close analog, bromination with DMSO and oxalyl bromide has been reported to yield the monobrominated product, with steric hindrance preventing ortho-bromination.[3]

Table 2: Representative Quantitative Data for Halogenation of N,N-Dialkylanilines

| Substrate (Analog) | Reagent | Product | Yield (%) | Reference |

| N,N-Dimethylaniline | DMSO, (COBr)₂ | 4-Bromo-N,N-dimethylaniline | 95 | [3] |

| N,N-Diethylaniline | DMSO, (COBr)₂ | 4-Bromo-N,N-diethylaniline | 92 | [3] |

Experimental Protocol: Bromination of N,N-Diethylaniline with DMSO and Oxalyl Bromide [3]

-

Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve N,N-diethylaniline (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).

-

Reagent Preparation: In a separate flask, add oxalyl bromide (1.2 mmol) to a solution of dimethyl sulfoxide (B87167) (DMSO) (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C.

-

Reagent Addition: Add the prepared brominating agent dropwise to the solution of the aniline (B41778) at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 4-bromo-N,N-diethylaniline.

Experimental workflow for the bromination of this compound.

Oxidation

Tertiary anilines can undergo oxidation at the nitrogen atom to form N-oxides or may experience more complex reactions leading to colored products. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a common and environmentally friendly oxidizing agent for tertiary amines. The reaction is often catalyzed by various metal complexes or proceeds under specific pH conditions to yield the corresponding N-oxide. For tertiary amines, the reaction with hydrogen peroxide can be slower compared to primary and secondary amines due to the absence of a hydrogen atom on the nitrogen.[4]

Table 3: Representative Data for Oxidation of Tertiary Amines with H₂O₂

| Substrate (Analog) | Catalyst | Product | Yield (%) |

| N,N-Dimethylaniline | Tungsten/Hydroxyapatite | N,N-Dimethylaniline N-oxide | 95 |

| Pyridine | Tungsten/Hydroxyapatite | Pyridine N-oxide | 95 |

Note: Data for analogous tertiary amines illustrating the potential for N-oxide formation.

Experimental Protocol: Oxidation of Tertiary Amines to N-Oxides with H₂O₂

-

Reaction Setup: In a round-bottom flask, place the tertiary amine (e.g., this compound) (1.0 mmol) and the catalyst (if applicable).

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 25-30 °C with a water bath.

-

Reaction Conditions: Stir the mixture at room temperature for several hours to days, monitoring the disappearance of the starting material by TLC or GC.

-

Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide. Filter the mixture.

-

Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., chloroform). Dry the organic layer and remove the solvent to obtain the crude N-oxide.

Oxidation of this compound to its N-oxide.

Conclusion

While direct and extensive reactivity studies on this compound are not widely published, a robust understanding of its chemical behavior can be inferred from the well-documented reactivity of analogous N-alkylanilines. It is anticipated that this compound will readily undergo electrophilic aromatic substitution, primarily at the para position, to yield nitrated and halogenated derivatives. Furthermore, oxidation of the tertiary amine functionality to the corresponding N-oxide is a feasible transformation. The experimental protocols provided in this guide, derived from studies on closely related compounds, offer a solid foundation for initiating laboratory investigations into the rich chemistry of this compound and its potential applications in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further research is warranted to establish specific quantitative data and to explore the full scope of its reactivity.

References

N-Butyl-N-ethylaniline: A Technical Guide for Researchers

This technical guide provides an in-depth overview of N-Butyl-N-ethylaniline, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. This document outlines chemical suppliers, available pricing information, a detailed synthesis protocol, and its primary applications.

Chemical Suppliers and Pricing

This compound is available from various chemical suppliers, though pricing is often provided upon request for a formal quote. The purity and quantity of the chemical will significantly influence the cost. Below is a summary of potential suppliers and available pricing information. For the most accurate and up-to-date pricing, it is recommended to contact the suppliers directly.

| Supplier | Website | Purity | Available Quantities | Pricing |

| LookChem | --INVALID-LINK-- | ≥98% | Inquire | Request a Quote |

| Vulcanchem | --INVALID-LINK-- | Inquire | Inquire | Request a Quote |

| Career Henan Chemical Co. | --INVALID-LINK-- | 85.0-99.8% | Up to 100 Kilogram/Week | Request a Quote |

| Benchchem | --INVALID-LINK-- | Inquire | Inquire | Request a Quote |

| Thermo Scientific Chemicals | --INVALID-LINK-- | 99% | 25 g | $65.65 |

| Thermo Scientific Chemicals | --INVALID-LINK-- | 99% | 100 g | $193.65 |

*Note: The pricing information from Thermo Scientific Chemicals is for the related compound N-(n-Butyl)aniline and is provided as a potential reference. Pricing for this compound may vary.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-ethylaniline with n-butanol. A detailed experimental protocol is provided below.[1]

Experimental Protocol

Materials:

-

N-ethylaniline (182 parts)

-

n-butanol (150 parts)

-

Triphenyl phosphite (B83602) (10 parts)

-

Stirred autoclave

Procedure:

-

Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.

-

Heat the mixture at 230°C for 20 hours.

-

After the reaction is complete, cool the autoclave and carefully release the pressure.

-

Distill the reaction mixture to remove the water formed during the reaction, any unreacted N-ethylaniline, and the excess n-butanol.

-

The final product, this compound, is then purified by distillation. The boiling point is reported as 88-91°C at 5 mm Hg.

Yield:

This procedure is reported to yield approximately 183 parts of this compound, which corresponds to a 69% yield based on the initial amount of N-ethylaniline.[1]

Applications in Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of other compounds.[2] Its main applications are in the production of:

-

Dyes: It serves as a precursor in the manufacturing of various dyes.[2]

-

Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: It is also employed in the synthesis of certain agrochemicals.[2]

Signaling Pathways and Biological Activity

Despite a comprehensive search of scientific literature, no specific information was found detailing the involvement of this compound in any biological signaling pathways. While some N-alkylaniline derivatives have been studied for their biological activities, data specific to this compound's effects on cellular signaling is not currently available.

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a chemical intermediate.

Caption: Synthesis workflow of this compound and its applications.

References

Potential Research Applications of N-Butyl-N-ethylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butyl-N-ethylaniline and its derivatives represent a versatile class of N,N-dialkylated aromatic amines with significant potential across various scientific disciplines, particularly in drug discovery and materials science. As intermediates, they are integral to the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Emerging research on structurally related N-alkylaniline compounds suggests a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, positioning this compound derivatives as promising scaffolds for the development of novel therapeutic agents and research probes.[2] This technical guide provides an in-depth overview of the potential research applications of this compound derivatives, including detailed experimental protocols for evaluating their biological activities and a discussion of relevant signaling pathways. While specific quantitative biological data for a homologous series of this compound derivatives is not extensively available in the current literature, this guide leverages data from analogous N-alkylaniline structures to highlight their potential and provide a framework for future research.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. A common approach involves the N-alkylation of aniline (B41778) or its derivatives.

General Synthesis Pathway:

A typical synthesis involves the reductive amination of aniline. For instance, N-ethylaniline can be reacted with butanol in the presence of a suitable catalyst, such as triphenyl phosphite, at elevated temperatures and pressures to yield N-ethyl-N-butylaniline.[3]

Derivatives can be synthesized through electrophilic substitution reactions on the aromatic ring of this compound, such as halogenation, or by utilizing substituted anilines as starting materials.[1] For example, N-alkylation of 2,6-diethyl aniline with aldehydes in the presence of a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor provides a facile and environmentally friendly route to corresponding N-ethyl-2,6-diethyl aniline derivatives.[4]

Potential Research Applications and Biological Activities

Based on studies of structurally similar N-alkylaniline compounds, this compound derivatives are predicted to exhibit a range of valuable biological activities.

Antimicrobial Activity

N-alkylaniline derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[2] The efficacy of these compounds is often influenced by the nature of the alkyl chains and other substituents on the aniline ring.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

| Compound Class | Test Organism | MIC (µg/mL) |

| N-benzylanilines (general) | Staphylococcus aureus | ≤2 |

| N-benzylanilines (general) | Methicillin-resistant S. aureus (MRSA) | ≤2 |

| N-benzylaniline (4k) | S. aureus | 0.5 |

| N-benzylaniline (4k) | MRSA | 0.5 |

| Quinolone derivatives (6c, 6i, 6l, 6o) | S. aureus | 0.018 - 0.061 |

Table 1: Antimicrobial activity of selected N-alkylaniline derivatives. Data sourced from a guide on comparative biological activities of N-alkylaniline derivatives.

Anticancer Activity

Several N-alkylaniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of essential cellular processes.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Specific IC50 (half-maximal inhibitory concentration) values for this compound derivatives are not prevalent in the literature. The following table presents data for other N-alkylaniline derivatives.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| Indoline derivative | Osteosarcoma | ~74 |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 |

| Thiazoline-Tetralin Derivatives (4a-4k) | MCF-7 (Breast) | Not Specified |

| Thiazoline-Tetralin Derivatives (4a-4k) | A549 (Lung) | Not Specified |

| Thiazole Derivatives | HepG-2 (Liver), PC-3 (Prostate), HCT-116 (Colon) | Weak to moderate activity |

Table 2: Anticancer activity of selected N-alkylaniline and related heterocyclic derivatives. Data compiled from various studies on novel synthesized compounds.[5][6]

Antioxidant Activity

The antioxidant potential of N-alkylaniline derivatives is an area of increasing interest.[2] These compounds can function as radical scavengers, which is a key mechanism in mitigating oxidative stress.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

Data on the antioxidant activity of specific this compound derivatives is limited. The table below shows IC50 values from DPPH assays for other aniline derivatives.

| Compound Class/Derivative | DPPH IC50 (µM) |

| Aniline Compounds (general) | EC50 values calculated |

| Indole-based caffeic acid amides (3j) | 50.98 ± 1.05 |

| Indole-based caffeic acid amides (3m) | 67.64 ± 1.02 |

| Indole-based caffeic acid amides (3h) | 86.77 ± 1.03 |

| Indole-based caffeic acid amides (3a) | 95.81 ± 1.01 |

Table 3: Antioxidant activity of selected aniline derivatives. Data sourced from studies on the antiradical efficiency of aniline compounds and indole-based caffeic acid amides.[7][8]

Enzyme Inhibition: Acetylcholinesterase and Carbonic Anhydrase

N-benzyl and N-allyl aniline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[9] This suggests that this compound derivatives could also be explored for their potential to modulate the activity of these enzymes, which are important targets in various diseases.

Quantitative Data for Structurally Related N-Alkylaniline Derivatives:

| Compound Class | Target Enzyme | Ki (nM) |

| N-benzyl and N-allyl aniline derivatives | Acetylcholinesterase (AChE) | 149.24±15.59 to 519.59±102.27 |

| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase I (hCA I) | 202.12±16.21 to 635.31±45.33 |

| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase II (hCA II) | 298.57±94.13 to 511.18±115.98 |

Table 4: Enzyme inhibition data for N-benzyl and N-allyl aniline derivatives.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.[10][11]

-

Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[1][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plates for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for assessing the antioxidant activity of this compound derivatives.[3][13]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Preparation of Test Compounds: Dissolve the this compound derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL) and then prepare serial dilutions.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solutions.

-

Controls: Use methanol as a negative control and a known antioxidant such as ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

-

Acetylcholinesterase Inhibition and Neuronal Signaling: Acetylcholinesterase inhibitors increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to the activation of downstream signaling pathways, such as the Trk neurotrophin receptor signaling pathway, which is involved in neuronal survival and plasticity.[2]

Figure 1: Acetylcholinesterase Inhibition Pathway

-

Carbonic Anhydrase Inhibition and pH Regulation: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can alter intracellular and extracellular pH, which can impact various cellular processes, including ion transport, cell proliferation, and signaling pathways like mTORC1.[14]

Figure 2: Carbonic Anhydrase Inhibition Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Figure 3: Experimental Workflow

Conclusion and Future Directions

This compound derivatives hold considerable promise as a scaffold for the development of new chemical entities with diverse biological activities. While direct experimental evidence for this specific class of compounds is emerging, the wealth of data on structurally related N-alkylanilines strongly supports their potential as antimicrobial, anticancer, and antioxidant agents, as well as enzyme inhibitors. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically synthesize and evaluate this compound derivatives. Future research should focus on building a library of these compounds and conducting comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and therapeutic potential. Such efforts will be crucial in translating the promising profile of this chemical class into tangible applications in medicine and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifouling Properties of N,N′-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities | MDPI [mdpi.com]

- 12. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of N -Aminoalkil Derivatives of Sulfanilamide Reaction - Vasilyeva - Russian Journal of General Chemistry [journals.eco-vector.com]

- 14. Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides incorporating 4,4,4-trifluoro-3-oxo-but-1-enyl, phenacylthiourea and imidazol-2(3H)-one/thione moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Butyl-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing N-Butyl-N-ethylaniline as a key coupling component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their versatile synthesis, allowing for a wide spectrum of colors, makes them crucial in various industrial and research applications, including textiles, printing, and as biological stains.[1]

This compound, a tertiary aromatic amine, serves as an excellent coupling agent in the synthesis of azo dyes. Its reaction with a diazonium salt, an electrophile, results in an electrophilic aromatic substitution to form a brightly colored azo compound.[2] The alkyl groups on the amine influence the solubility and the exact shade of the resulting dye.

Principle of the Reaction

The synthesis of an azo dye using this compound follows a two-step process:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4]

-

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich aromatic ring of this compound. The coupling reaction is typically carried out in a slightly acidic to neutral medium to yield the azo dye.[2][5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of an azo dye using p-nitroaniline as the diazo component and this compound as the coupling component.

| Parameter | Value | Reference |

| Reactants | ||

| p-Nitroaniline | 1.38 g (10.0 mmol) | [3] |

| Sodium Nitrite | 0.76 g (11.0 mmol) | |

| This compound | 1.77 g (10.0 mmol) | [Calculated] |

| Hydrochloric Acid (conc.) | ~5 mL | [2] |

| Product | ||

| Product Name | 4-(4-nitrophenylazo)-N-butyl-N-ethylaniline | [Inferred] |

| Molecular Weight | 338.43 g/mol | [Calculated] |

| Expected Yield | 85-95% | [Inferred from similar reactions] |

| Appearance | Deeply colored solid (e.g., red, orange) | [6] |

| λmax (in Ethanol) | ~480-520 nm | [Inferred from similar dyes] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of an azo dye, specifically 4-(4-nitrophenylazo)-N-butyl-N-ethylaniline.

Part 1: Diazotization of p-Nitroaniline

-

In a 100 mL beaker, add 1.38 g (10.0 mmol) of p-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.[2]

-

Gently heat the mixture to facilitate the dissolution of p-nitroaniline.[3]

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.[3]

-

In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution while maintaining the temperature between 0 and 5 °C and stirring continuously.[3] The resulting solution contains the p-nitrobenzene diazonium chloride. Use this solution immediately in the next step.

Part 2: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve 1.77 g (10.0 mmol) of this compound in 10 mL of 1M hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold this compound solution.[5]

-

An intensely colored precipitate of the azo dye will form immediately.[2]

-

Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.[4]

-

If the solution is too acidic, a small amount of sodium acetate (B1210297) solution can be added to adjust the pH to 4-5 to facilitate the coupling.[4]

Part 3: Isolation and Purification

-

Collect the precipitated dye by suction filtration using a Büchner funnel.[3]

-

Wash the crude product with a small amount of cold water to remove any unreacted salts.[3]

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

-

Dry the purified dye in a desiccator.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., UV-Vis, IR, and NMR).

Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Chemical pathway for the synthesis of an azo dye.

Caption: Step-by-step experimental workflow for dye synthesis.

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. benchchem.com [benchchem.com]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. Organic Chemistry Labs: Preparation of Para Red and Related Azo dyes [ochemisty.blogspot.com]

Application Notes and Protocols: N-Butyl-N-ethylaniline as an Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylanilines are a critical class of intermediates in the synthesis of a diverse range of pharmaceutical compounds. Their structural versatility allows for the introduction of various functional groups, significantly influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). N-Butyl-N-ethylaniline, a tertiary aniline, serves as a valuable precursor in organic synthesis, particularly for the generation of more complex molecules through reactions such as halogenation.[1] Its derivatives can be instrumental in the development of new therapeutic agents. While direct synthesis of a marketed drug from this compound is not widely documented in publicly available literature, its structural analogs, such as other N-alkylanilines, are fundamental to the synthesis of widely used pharmaceuticals.

This document will provide a comprehensive overview of the potential applications of this compound as a pharmaceutical intermediate by drawing parallels with the well-established synthesis of the local anesthetic, Lidocaine, from a related substituted aniline. The protocols and data presented for the synthesis of Lidocaine serve as a detailed and practical guide for researchers working with N-alkylanilines in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [2] |

| Molecular Weight | 177.29 g/mol | [2] |

| CAS Number | 13206-64-9 | [2] |

| Appearance | Not specified, likely an oily liquid | |

| Boiling Point | 88-91 °C at 5 mmHg | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP | 3.313 | [4] |

Application in Pharmaceutical Synthesis: A Case Study with a Structurally Related Compound

Substituted anilines are foundational materials for a significant class of local anesthetics known as anilides.[5] These drugs are characterized by their amide linkage and are valued for their stability and efficacy.[5] A prime example is Lidocaine, a widely used local anesthetic and antiarrhythmic drug, which is synthesized from the substituted aniline, 2,6-dimethylaniline (B139824).[4] The synthesis of Lidocaine provides a clear and instructive workflow that can be conceptually applied to other N-alkylanilines like this compound for the synthesis of novel bioactive molecules.

Synthetic Workflow for Lidocaine

The synthesis of Lidocaine from 2,6-dimethylaniline is a two-step process that involves an initial acylation followed by a nucleophilic substitution.[4] This synthetic route is a cornerstone of industrial pharmaceutical synthesis and serves as an excellent model for laboratory-scale preparations.

Caption: Synthetic workflow for the two-step synthesis of Lidocaine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Lidocaine, adapted from established laboratory procedures.[3][4][6] These protocols can be used as a template for the development of synthetic routes involving other N-alkylanilines.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.

Materials:

-

2,6-dimethylaniline

-

Glacial acetic acid

-

Chloroacetyl chloride

-

Sodium acetate

-

Water

-

Standard laboratory glassware (Erlenmeyer flask, Büchner funnel)

Procedure:

-

In a suitable flask, dissolve 2,6-dimethylaniline (e.g., 2.0 g) in glacial acetic acid (e.g., 25 mL).[4]

-

To this solution, add chloroacetyl chloride (e.g., 1.5 mL) and stir the mixture.[4]

-

Prepare a solution of sodium acetate (e.g., 2.5 g) in water (e.g., 10 mL) to neutralize the hydrochloric acid formed during the reaction.[4]

-

Add the sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water to remove any remaining acetic acid and salts.

-

Air dry the product, α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)

This step involves the nucleophilic substitution of the chlorine atom in α-chloro-2,6-dimethylacetanilide by diethylamine.

Materials:

-

α-chloro-2,6-dimethylacetanilide (from Step 1)

-

Diethylamine

-

Toluene

-

Water

-

3M Hydrochloric acid

-

30% Potassium hydroxide (B78521) solution

-

Pentane (B18724) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene (e.g., 25 mL) and diethylamine (e.g., 7.5 mL).[6]

-

Attach a reflux condenser and heat the mixture at reflux for approximately 90 minutes.[6]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with three portions of water (e.g., 50 mL each).[6]

-

Extract the organic layer with two portions of 3M hydrochloric acid (e.g., 20 mL each). This will move the amine product into the aqueous layer as its hydrochloride salt.[6]

-

Combine the acidic aqueous extracts and cool the solution in an ice bath.

-

Make the aqueous solution strongly basic by the addition of 30% potassium hydroxide solution. This will deprotonate the Lidocaine hydrochloride, regenerating the free base.

-

Extract the aqueous layer with two portions of pentane (or another suitable organic solvent, e.g., 10 mL each).

-

Combine the organic extracts and wash with several portions of water to remove any residual diethylamine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield Lidocaine as the final product.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of Lidocaine.

| Parameter | Step 1: Acylation | Step 2: Nucleophilic Substitution |

| Starting Material | 2,6-dimethylaniline | α-chloro-2,6-dimethylacetanilide |

| Key Reagents | Chloroacetyl chloride, Acetic acid, Sodium acetate | Diethylamine, Toluene |

| Reaction Time | ~30 minutes | ~90 minutes |

| Reaction Temperature | Room temperature, followed by cooling | Reflux |

| Typical Yield | High | Good to excellent |

| Purification Method | Filtration and washing | Extraction and solvent removal |

Mechanism of Action